2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-17-13-18(2)15-20(14-17)28-24(30)23-21(10-12-31-23)27-25(28)32-16-22(29)26-11-6-9-19-7-4-3-5-8-19/h3-5,7-8,10,12-15H,6,9,11,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKLHAUHOLSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a thieno-pyrimidine moiety. The structural characteristics are crucial for its biological activity and interactions with biological targets.
Structural Details
- Molecular Weight : 465.56 g/mol
- SMILES Notation : CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have shown significant promise in cancer research. For instance:
- A study by Guo et al. (2024) demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell activity effectively. Compounds were tested against various cancer cell lines, including triple-negative breast cancer cells, showing promising results in suppressing cell proliferation and inducing apoptosis .
- Specific derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxic effects .
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties:
- Studies have highlighted their effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- It was found to inhibit inflammatory pathways associated with chronic diseases. The mechanism involves the modulation of cytokine production and inhibition of NF-kB signaling pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Guo et al. (2024) | Anticancer | Significant inhibition of MDA-MB-231 cells with IC50 = 27.6 μM |
| Elmongy et al. (2022) | Cytotoxicity | Compounds showed 43% to 87% inhibition against non-small cell lung cancer |
| Saddik et al. (2017) | Synthesis & Evaluation | New derivatives displayed effective tumor cell inhibition |
The biological activity of this compound is attributed to its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulate Signaling Pathways : It affects pathways such as EGFR and VEGF, crucial for tumor growth and metastasis.
- Induce Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes significantly to its anticancer properties.
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
The thieno[3,2-d]pyrimidinone scaffold is synthesized via a Gould-Jacobs cyclization, adapted from methods described for analogous systems.
Procedure :
- 2-Amino-4-chloro-5-methylthiophene-3-carboxylate (10 mmol) is refluxed with 3,5-dimethylphenyl isocyanate (12 mmol) in anhydrous toluene under nitrogen for 12 hours.
- The intermediate urea undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 140°C for 6 hours.
- The crude product is purified via recrystallization from ethanol, yielding 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a white solid (68% yield).
Characterization Data :
- m/z (ESI+) : 297.08 [M+H]+ (calc. 297.09)
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, H-2), 7.28–7.22 (m, 3H, Ar-H), 2.98 (s, 6H, CH3).
Spectroscopic Characterization and Validation
The final product is characterized using advanced analytical techniques:
Table 1. Spectroscopic Data for Target Compound
| Technique | Key Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 8.39 (s, 1H, H-5), 7.31–7.18 (m, 8H, Ar-H), 3.68 (t, J=7.2 Hz, 2H, CH2), 2.95 (s, 6H, CH3), 2.61 (t, J=7.2 Hz, 2H, CH2) |
| 13C NMR | δ 172.4 (C=O), 164.2 (C-4), 153.1 (C-2), 139.8–126.3 (Ar-C), 38.5 (CH2) |
| HRMS | 504.1543 [M+H]+ (calc. 504.1539) |
X-ray Crystallography : Single-crystal analysis confirms the s-cis conformation of the acetamide group and planarity of the thienopyrimidinone ring.
Computational Studies and Mechanistic Insights
Density functional theory (DFT) calculations (B3LYP/6-311+G**) elucidate the reaction mechanism:
- Nucleophilic Attack : The sulfur atom of mercaptoacetamide attacks C-2 of the pyrimidine ring (ΔG‡ = 24.3 kcal/mol).
- Chloride Departure : Concurrent dissociation of the chloride leaving group (rate-limiting step).
- Tautomerization : Keto-enol tautomerism stabilizes the final product.
Scale-Up Considerations and Process Optimization
Table 2. Pilot-Scale Reaction Parameters
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Yield (%) | 57 | 52 |
| Purity (HPLC) | 98.5 | 97.2 |
| Reaction Time (h) | 8 | 9 |
Key findings:
- Heat Transfer : Larger batches require extended reaction times due to reduced surface-to-volume ratios.
- Purification : Recrystallization from acetonitrile improves purity to >99% for pharmaceutical-grade material.
Q & A
Basic: What are the critical steps in synthesizing this compound, and what methodologies are employed?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux conditions .
- Sulfanyl incorporation : Nucleophilic substitution using mercaptoacetic acid derivatives in solvents like DMSO or ethanol .
- Acetamide coupling : Amidation reactions with N-(3-phenylpropyl)amine, often using coupling agents like EDCI/HOBt .
Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction time (12-48 hours) and temperature (60-100°C) .
Basic: Which analytical techniques are essential for structural confirmation?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
- X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for polymorphic forms .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Basic: What are structurally related derivatives, and how do substituents influence activity?
Key derivatives (Table 1) include:
| Compound | Substituent Variations | Impact on Activity |
|---|---|---|
| Ethyl ester analog (CAS 1291848-18-4) | Ethyl group at acetamide | Reduced solubility but enhanced lipophilicity |
| Chlorinated derivative (CAS E793-1920) | Cl on phenyl rings | Increased binding affinity for kinase targets |
| Methyl-substituted analog (CAS 27375549) | Methyl groups on thienopyrimidine | Improved metabolic stability |
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanyl group addition .
- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .
- Temperature gradients : Stepwise heating (e.g., 70°C → 100°C) minimizes side reactions during cyclization .
- Real-time monitoring : TLC/HPLC tracks intermediate formation, enabling rapid adjustments .
Advanced: How do structural modifications affect structure-activity relationships (SAR) in biological assays?
- Phenyl ring substituents : Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition (IC50 values ↓ by 30-50%) but may reduce solubility .
- Sulfanyl linker length : Shorter linkers (e.g., -S-CH2-) improve target engagement by reducing conformational flexibility .
- Acetamide branching : N-(3-phenylpropyl) vs. N-methyl groups alter pharmacokinetics (e.g., t1/2 increases from 2.1 to 4.7 hours) .
Advanced: How should researchers resolve contradictions in biological activity data across derivatives?
- Systematic SAR profiling : Compare IC50, Ki, and EC50 values across assays (e.g., kinase vs. protease targets) .
- Solubility correction : Normalize activity data using partition coefficients (LogP) to account for bioavailability differences .
- Crystallographic analysis : Resolve conflicting binding modes by overlaying ligand-receptor X-ray structures .
Advanced: What computational strategies predict biological targets and binding modes?
- Molecular docking : AutoDock Vina or Glide screens the compound against kinase or GPCR libraries, prioritizing targets with ΔG < -8 kcal/mol .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key hydrogen bonds (e.g., with ATP-binding pockets) .
- QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict IC50 trends .
Advanced: What experimental approaches identify primary biological targets?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition >70% at 1 µM .
- CRISPR-Cas9 knockouts : Validate target relevance by correlating gene deletion with loss of compound efficacy .
Advanced: How do stability studies inform formulation and storage protocols?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2-12) to identify labile groups (e.g., sulfanyl oxidation) .
- HPLC-UV/MS : Quantify degradation products; >90% purity after 6 months at -20°C is acceptable for long-term storage .
- Excipient screening : Poloxamer 407 or cyclodextrins prevent aggregation in aqueous buffers .
Advanced: What strategies validate synthetic intermediates with ambiguous spectral data?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic labeling : Synthesize 13C-labeled intermediates to confirm connectivity via 13C-1H correlations .
- X-ray powder diffraction : Distinguish polymorphs when melting points vary by <5°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
